molecular formula C10H14BClO3 B567209 (2-Butoxy-4-chlorophenyl)boronic acid CAS No. 1256355-07-3

(2-Butoxy-4-chlorophenyl)boronic acid

Cat. No.: B567209
CAS No.: 1256355-07-3
M. Wt: 228.479
InChI Key: YYWQEIZDBBRJAQ-UHFFFAOYSA-N
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Description

The Evolving Landscape of Organoboron Chemistry

Organoboron chemistry, the study of compounds containing a carbon-boron bond, has become a cornerstone of modern organic synthesis. numberanalytics.com Initially explored in the mid-20th century, the field has rapidly expanded, offering versatile and powerful tools for creating complex molecules. numberanalytics.comacs.org The unique electronic properties of boron lend organoboron compounds their reactivity and utility in a wide array of chemical transformations. numberanalytics.com Recent advancements continue to push the boundaries of this field, with a focus on developing novel reagents and more efficient, sustainable synthetic methods. acs.orgbohrium.com

Significance of Arylboronic Acids as Versatile Synthetic Intermediates and Functional Materials

Within the vast family of organoboron compounds, arylboronic acids, which feature a boronic acid group attached to an aromatic ring, are particularly prominent. nih.gov They are widely recognized for their stability, low toxicity, and broad commercial availability. nih.gov Arylboronic acids are indispensable in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds with high efficiency and selectivity. numberanalytics.comnih.gov Beyond their role as synthetic intermediates, arylboronic acids are also being explored for their potential in developing functional materials, such as polymers and sensors. nih.govnih.gov

Contextualizing (2-Butoxy-4-chlorophenyl)boronic Acid within Advanced Boronic Acid Derivatives

This compound is a prime example of an advanced, multi-substituted arylboronic acid derivative. Its structure, featuring a butoxy group and a chlorine atom on the phenyl ring, provides chemists with specific steric and electronic properties to influence reaction outcomes. This targeted design allows for greater control in the synthesis of complex molecules, making it a valuable tool in areas such as medicinal chemistry and materials science. The strategic placement of these functional groups can enhance the compound's reactivity or introduce specific functionalities into the final product.

Chemical and Physical Properties

The specific properties of this compound are crucial for its application in synthesis. While detailed experimental data for this specific compound is not widely published, its properties can be inferred from its structure and comparison to similar arylboronic acids.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C10H14BClO3
Molecular Weight 228.48 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Note: Some properties are predicted based on the structure and data for analogous compounds.

Synthesis of this compound

The synthesis of arylboronic acids like this compound typically follows established methodologies in organoboron chemistry. A common route involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080).

A plausible synthetic route for this compound would start with 1-bromo-2-butoxy-4-chlorobenzene (B8031148). This starting material can be converted into an organolithium reagent via lithium-halogen exchange. Subsequent reaction with a trialkyl borate, followed by acidic workup, would yield the desired boronic acid.

Applications in Chemical Synthesis

The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundAryl or Vinyl Halide/TriflatePalladium Catalyst (e.g., Pd(PPh3)4)Biaryl or Aryl-Alkene

The butoxy and chloro substituents on the phenyl ring of this compound can influence the electronic and steric environment of the reaction, allowing for the synthesis of highly specific and complex molecular architectures. This level of control is particularly valuable in the development of new pharmaceutical compounds and advanced materials.

Properties

IUPAC Name

(2-butoxy-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWQEIZDBBRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681710
Record name (2-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-07-3
Record name Boronic acid, B-(2-butoxy-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Butoxy 4 Chlorophenyl Boronic Acid and Analogs

Established Preparative Routes for Arylboronic Acids

The foundational methods for creating the aryl C-B bond have traditionally relied on organometallic intermediates or, more recently, on transition-metal-catalyzed processes. sigmaaldrich.com

One of the classic and most common methods for synthesizing phenylboronic compounds involves the electrophilic trapping of arylmetal intermediates, such as Grignard reagents, with borate (B1201080) esters at low temperatures. nih.gov The process begins with the formation of a Grignard reagent (RMgX) by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, like ethoxyethane. libretexts.org This organomagnesium compound then acts as a nucleophile, attacking the boron atom of a trialkyl borate. nih.govlibretexts.org

A significant drawback of this method is the potential for multiple additions of the Grignard reagent to the trialkyl borate, leading to a mixture of products and often low yields of the desired boronic acid. nih.govgoogle.com To overcome this, strategic enhancements have been developed. Using an excess of the trialkyl borate can help circumvent the issue of multiple additions. google.com

More advanced strategies involve alternative boron sources. The reaction of Grignard reagents with pinacolborane (PinBH) at ambient temperature can afford the corresponding pinacolboronates in very good yields. google.comorganic-chemistry.org Another approach uses diisopropylaminoborane, which reacts with Grignard reagents to form organo(diisopropylamino)boranes that can be hydrolyzed to the boronic acid. clockss.org Additionally, the preparation of aryl Grignard reagents from arylbromides can be improved by the direct insertion of magnesium in the presence of lithium chloride (LiCl), enabling a straightforward synthesis of various arylboronic acids in excellent yields at 0°C. organic-chemistry.org

Table 1: Comparison of Grignard-Based Borylation Strategies
Boron SourceKey FeaturesAdvantagesDisadvantages
Trialkyl BoratesClassical method; requires low temperatures. nih.govReadily available boron source.Prone to multiple alkyl/aryl additions, leading to product mixtures. nih.govgoogle.com
PinacolboraneReacts with pre-formed or in situ generated Grignard reagents. google.comForms stable boronic esters; often proceeds at room temperature. google.comStoichiometric magnesium is required. google.com
DiisopropylaminoboraneReacts at 0°C to form an intermediate that hydrolyzes to the boronic acid. clockss.orgReaction is typically fast (1 hour); avoids transition metal catalysts. clockss.orgRequires synthesis of the aminoborane (B14716983) reagent. clockss.org

Lithium-halogen exchange is another fundamental reaction for preparing organometallic intermediates suitable for borylation. wikipedia.org This method involves the reaction of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), to generate an aryllithium species. nih.govwikipedia.org This aryllithium is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the boronic acid. nih.gov

This exchange is a kinetically controlled process and is generally very fast, often faster than nucleophilic addition and sometimes even proton transfer. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, while aryl fluorides are typically unreactive. wikipedia.org The stereochemistry of vinyl halides is usually retained during the exchange. wikipedia.orgharvard.edu The use of flow chemistry has been shown to enable the synthesis of building blocks on a multigram scale with very short reaction times. organic-chemistry.org However, side reactions can be a concern; for instance, the aryllithium intermediate can be unstable in certain solvents like THF. researchgate.net

Table 2: Comparison of Grignard vs. Lithium-Halogen Exchange for Borylation
FeatureGrignard Reagent MethodLithium-Halogen Exchange
Reagent Magnesium metal (Mg)Organolithium (e.g., n-BuLi, t-BuLi)
Halide Reactivity I, Br, ClI > Br > Cl (F is unreactive) wikipedia.org
Key Advantage Tolerates more functional groups than organolithiums. wikipedia.orgVery fast reaction rates. wikipedia.orgharvard.edu
Common Issue Multiple additions to borate ester. nih.govgoogle.comRequires very low temperatures; sensitive to protic sources. researchgate.net
Application Broad use in laboratory synthesis.Preparation of vinyl, aryl, and primary alkyllithium reagents. wikipedia.org

The Miyaura borylation reaction is a powerful and widely used transition metal-catalyzed method for synthesizing boronates. wikipedia.org It involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium acetate (B1210297). rsc.org

The catalytic cycle is mechanistically related to the Suzuki-Miyaura coupling, proceeding through oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester. rsc.org This method offers excellent functional group tolerance and allows for the preparation of boronates that are not accessible via the harsher conditions of Grignard or organolithium reagents. organic-chemistry.org

Recent advancements have focused on expanding the substrate scope and improving efficiency. Protocols have been developed for the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source, which avoids the need for highly reactive organometallic species. nih.gov This method can also be adapted for a one-pot, two-step Suzuki-Miyaura coupling where the intermediate boronic acid is not isolated. nih.gov Various ligands, such as XPhos, have been found to be effective in catalyzing the borylation of aryl chlorides and bromides. rsc.org

Table 3: Selected Catalytic Systems for Miyaura Borylation
Catalyst/LigandBoron SourceSubstrateKey Feature
PdCl₂(dppf)B₂pin₂Aryl/Vinyl HalidesThe original and a widely used system. wikipedia.org
Pd(dba)₂/XPhosB₂(OH)₄Aryl Chlorides/BromidesAllows direct synthesis of boronic acids. rsc.org
PdCl₂(PPh₃)₂B₂pin₂Aryl BromidesCan be run under solvent-free conditions. researchgate.net

As a more atom-economical approach, direct C-H borylation has emerged as a powerful strategy for the synthesis of arylboronic esters. sigmaaldrich.comnih.gov This method avoids the need for pre-functionalized aryl halides or organometallic intermediates by directly converting an aromatic C-H bond to a C-B bond. sigmaaldrich.com

Iridium-based catalysts are particularly effective for this transformation. nih.gov For instance, an Ir(I) catalyst can be used with B₂pin₂ to directly borylate arenes. sigmaaldrich.com The regioselectivity of these reactions is often governed by steric factors, favoring borylation at the least hindered position. rsc.org This steric control provides a complementary approach to traditional electrophilic aromatic substitution. rsc.org

Significant research has been dedicated to developing strategies for directed C-H borylation, where a functional group on the substrate guides the catalyst to a specific position, typically ortho. rsc.org Furthermore, one-pot procedures have been developed where the initial Ir-catalyzed borylation to form a pinacol (B44631) boronate is followed by conversion to the corresponding arylboronic acid (via oxidation with NaIO₄) or aryltrifluoroborate (via reaction with KHF₂), yielding products that can be more reactive in subsequent couplings. organic-chemistry.orgberkeley.eduorganic-chemistry.org

Beyond the mainstream methods, several alternative routes to arylboronic acids have been established.

From Anilines: Arylboronic esters can be synthesized from the corresponding arylamines via a Sandmeyer-type reaction. orgsyn.org This involves the diazotization of the arylamine, followed by a borylation reaction. Metal-free conditions have been developed using reagents like dibenzoyl peroxide (BPO) as a radical initiator or by simply heating in MeCN. orgsyn.org This provides a valuable route for substrates where the corresponding halide is not readily available.

From Silanes and Stannanes: Arylboronic acids can be prepared through the transmetallation of aryl silanes or aryl stannanes. nih.gov In this process, a trialkylaryl silane (B1218182) or stannane (B1208499) reacts with a boron halide. The resulting arylboron dihalide is then hydrolyzed to furnish the arylboronic acid. nih.gov

Targeted Synthesis and Functional Group Compatibility for (2-Butoxy-4-chlorophenyl)boronic Acid

The synthesis of the specific compound this compound (CAS 1256355-07-3) requires careful consideration of the functional groups present on the aromatic ring: an ortho-butoxy group (an ether) and a para-chloro group (a halogen). bldpharm.comalchempharmtech.com The choice of synthetic strategy must account for the compatibility of these groups with the reaction conditions.

Grignard or Lithium-Halogen Exchange Routes: A potential starting material for these methods would be 1-bromo-2-butoxy-4-chlorobenzene (B8031148). Formation of the Grignard or aryllithium reagent at the bromine position, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and acidic hydrolysis, would yield the target molecule. The ether linkage of the butoxy group is generally stable under these conditions, provided strongly acidic or Lewis acidic reagents that could cleave the ether are avoided during workup and purification. The ortho-position of the butoxy group could sterically hinder the formation of the organometallic reagent but is not typically prohibitive.

Miyaura Borylation Route: This approach is highly suitable given the presence of the chloro substituent. Starting from a dihalogenated precursor like 1-bromo-4-chloro-2-butoxybenzene, a palladium-catalyzed Miyaura borylation could be performed. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling would allow for selective reaction at the bromine position with a diboron reagent like B₂pin₂. This would leave the chloro group intact, yielding the pinacol ester of the target boronic acid, which can then be hydrolyzed. Alternatively, starting directly from 1,4-dichloro-2-butoxybenzene is also feasible using modern catalytic systems that are effective for aryl chlorides. nih.gov

Direct C-H Borylation Route: Starting from 1-butoxy-3-chlorobenzene (B3042127), a direct C-H borylation could be envisioned. In an Ir-catalyzed reaction where sterics dominate, borylation would likely occur at the positions ortho to the butoxy group (positions 2 and 6) and ortho to the chloro group (positions 2 and 4), leading to a mixture of regioisomers. The directing effect of the ortho-butoxy group could potentially favor borylation at position 2. rsc.org However, achieving high regioselectivity for the desired 2-borylated product might be challenging and would require careful optimization of catalysts and conditions.

The selection of the optimal synthetic route would depend on the availability of starting materials, desired scale, and the need for high regioselectivity. The Miyaura borylation starting from a bromo-chloro precursor likely offers the most reliable and selective pathway.

Strategic Incorporation of Butoxy and Chloro Moieties in Arylboronic Acid Synthesis

The regioselective synthesis of polysubstituted benzene (B151609) derivatives like this compound necessitates a robust strategy to control the placement of each functional group. Two primary approaches are generally considered: the functionalization of a pre-existing substituted benzene ring or the construction of the ring with the desired substituents already in place. For the target molecule, the former approach is more common, relying on the directing effects of the butoxy and chloro groups.

A powerful strategy for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM) . nih.govsci-hub.senih.gov In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a borate ester, to introduce the boronic acid functionality. The alkoxy group, such as the butoxy group in the target molecule, is a potent DMG. nih.gov Therefore, a plausible synthetic route could commence with 1-butoxy-3-chlorobenzene. The butoxy group would direct lithiation to the C2 position, followed by borylation to yield the desired product. The general principle of DoM is outlined in Scheme 1.

Scheme 1: Directed ortho-Metalation (DoM) for the Synthesis of an Arylboronic Acid

Another prevalent method involves the Miyaura borylation reaction , which is a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comorganic-chemistry.orgresearchgate.net This reaction offers excellent functional group tolerance and is widely used for the synthesis of arylboronic esters, which are stable and versatile intermediates. alfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be 1-bromo-2-butoxy-4-chlorobenzene. The palladium catalyst would selectively activate the C-Br bond for the borylation reaction.

The synthesis of the required 1-bromo-2-butoxy-4-chlorobenzene precursor can be achieved through various classical aromatic functionalization reactions. For instance, starting from 3-chlorophenol, O-alkylation with 1-bromobutane (B133212) would yield 1-butoxy-3-chlorobenzene. Subsequent bromination would need to be regioselective for the position ortho to the butoxy group and meta to the chloro group. The butoxy group is a stronger activating and ortho-, para- directing group than the chloro group, which is a deactivating ortho-, para- director. Therefore, the major product of bromination of 1-butoxy-3-chlorobenzene would likely be the desired 1-bromo-2-butoxy-4-chlorobenzene, along with other isomers that would necessitate purification.

Optimization of Reaction Conditions for Regioselectivity and Yield

The success of any synthetic strategy hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and to control regioselectivity. In the context of the Miyaura borylation, several factors are critical.

Table 1: Optimization of Miyaura Borylation for Aryl Halides

Entry Aryl Halide Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromo-1,2-dimethoxybenzene PdCl₂(dppf) (3) KOAc DMSO 80 85
2 4-Bromo-1,2-dimethoxybenzene Pd(dba)₂/PCy₃ (2) K₃PO₄ Dioxane 80 92
3 1-Bromo-4-fluorobenzene Pd(PᵗBu₃)₂ (1.5) KOAc Water (micellar) RT 95

This table presents a selection of optimized conditions for the Miyaura borylation of various aryl bromides, demonstrating the influence of catalyst, base, and solvent on reaction efficiency. Data compiled from various sources. nih.gov

The choice of the palladium catalyst and ligand is paramount. Catalysts such as PdCl₂(dppf) and systems generated in situ from Pd(dba)₂ and phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(tBu)₃) have proven effective. nih.gov For electron-rich aryl bromides, which are analogues of the proposed 1-bromo-2-butoxy-4-chlorobenzene precursor, more active catalysts may be required to achieve high conversion.

The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction outcome. While strong bases can promote the desired reaction, they can also lead to side reactions, including the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester. For this reason, milder bases like potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄) are often preferred for Miyaura borylation reactions. nih.govalfa-chemistry.com

The solvent system also influences the reaction rate and yield. While polar aprotic solvents like DMSO and dioxane are commonly used, recent advancements have demonstrated the efficacy of micellar catalysis in water at room temperature, offering a greener and milder alternative. nih.gov

In the case of Directed ortho-Metalation , temperature control is critical to prevent undesired side reactions and ensure the stability of the aryllithium intermediate. The choice of the organolithium reagent (e.g., n-BuLi vs. s-BuLi vs. t-BuLi) and the solvent (e.g., THF, diethyl ether) can also influence the regioselectivity and efficiency of the lithiation step. nih.gov

Synthesis and Utility of Boronic Ester Precursors and Derivatives

Arylboronic acids are known to be prone to dehydration to form cyclic boroxines and can be challenging to purify due to their polarity. vt.edu To circumvent these issues, they are often converted into more stable and easily handled boronic esters . The most common of these are the pinacol esters, formed by the reaction of the boronic acid with pinacol.

Alternatively, and more directly, the Miyaura borylation reaction provides direct access to arylboronic pinacol esters from aryl halides. alfa-chemistry.comorganic-chemistry.orgresearchgate.net These esters are generally stable solids that are amenable to chromatographic purification. They serve as excellent surrogates for boronic acids in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Another class of useful boronic acid derivatives are the diethanolamine (B148213) (DEA) boronates . alfa-chemistry.comresearchgate.net These are formed by the reaction of a boronic acid or a boronic ester with diethanolamine. researchgate.netnih.gov DEA boronates are often highly crystalline solids, which facilitates their purification by recrystallization. researchgate.net They are stable to storage and can be easily converted back to the free boronic acid when needed. researchgate.netnih.gov This derivatization can be used as a method for the purification of crude boronic acids.

Furthermore, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable protecting groups for boronic acids, allowing for iterative cross-coupling strategies. nih.gov The hydrolysis of MIDA boronates can be controlled under specific pH conditions, enabling the slow release of the free boronic acid. nih.gov

Advanced Deprotection Protocols for Boronic Esters

The cleavage of the boronic ester to liberate the free boronic acid is a critical final step. While simple acid-catalyzed hydrolysis can be effective, it is not always suitable for substrates containing acid-sensitive functional groups. Several advanced and milder deprotection protocols have been developed.

One of the most effective methods for the deprotection of pinacol boronate esters is a two-step protocol involving transesterification with diethanolamine followed by mild acidic hydrolysis . vt.eduresearchgate.netnih.gov The pinacol ester is first treated with diethanolamine in a solvent like ether, which leads to the precipitation of the crystalline DEA boronate. nih.gov After filtration, the DEA boronate is treated with a dilute aqueous acid (e.g., 0.1 M HCl) to afford the pure boronic acid in high yield. nih.gov This method is advantageous due to the ease of purification of the intermediate DEA boronate and the mild conditions of the final hydrolysis step.

Table 2: Deprotection of Pinacolyl Boronate Esters via Diethanolamine Adducts

Entry Substrate (Pinacol Ester) Intermediate Hydrolysis Conditions Yield of Boronic Acid (%)
1 Phenylboronic acid pinacol ester Phenyl-DEA-boronate 0.1 M HCl, ether, rt, 20 min 99
2 (4-Methoxyphenyl)boronic acid pinacol ester (4-Methoxyphenyl)-DEA-boronate 0.1 M HCl, ether, rt, 20 min 95

This table illustrates the two-step deprotection of various aryl pinacol boronate esters, highlighting the high yields achieved under mild conditions. Data sourced from a comprehensive study on the deprotection of boronate esters. nih.gov

Another approach involves the use of boron trichloride (B1173362) (BCl₃) . BCl₃ is a strong Lewis acid that can effectively cleave ether and ester linkages, including boronic esters. This method is typically reserved for more robust substrates due to the harshness of the reagent.

The conversion of pinacol boronates to potassium trifluoroborate salts (R-BF₃K) is another valuable strategy. vt.eduresearchgate.net These salts are typically stable, crystalline solids that can be easily purified. The free boronic acid can then be regenerated by treatment with an acid or a base. researchgate.net

Finally, transesterification with a polymer-supported boronic acid has also been reported as a method for deprotection, where the excess reagent and the pinacol byproduct can be easily removed by filtration. vt.eduresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Butoxy 4 Chlorophenyl Boronic Acid Systems

Fundamental Reaction Mechanisms Involving Boronic Acids

Boronic acids, such as (2-Butoxy-4-chlorophenyl)boronic acid, are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org The reactivity of these compounds is governed by a series of fundamental mechanistic steps, including transmetalation, the Lewis acidic nature of the boron atom, and the formation of boronate species.

Elucidation of Transmetalation Pathways in Cross-Coupling Reactions

Transmetalation is a critical step in the catalytic cycle of cross-coupling reactions, involving the transfer of an organic group from the boron atom to the palladium center. libretexts.orgelsevierpure.com This process is widely considered the most complex elementary step in the Suzuki-Miyaura reaction. nih.gov The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.com

Following the oxidative addition of an organic halide to a Pd(0) complex to form a Pd(II) species, the transmetalation step occurs. libretexts.orgresearchgate.net Several pathways for transmetalation have been proposed and investigated. Two prominent pathways involve either the reaction of an organopalladium(II) halide with a boronate anion (formed by the reaction of the boronic acid with a base) or the reaction of an organopalladium(II) hydroxide complex with the neutral boronic acid. nih.govchembites.org

Key Mechanistic Pathways for Transmetalation:

Boronate Pathway: In this pathway, a base (e.g., hydroxide or alkoxide) activates the boronic acid by forming a more nucleophilic boronate species, [ArB(OH)₃]⁻. researchgate.net This boronate then reacts with the arylpalladium(II) halide complex.

Oxo-Palladium Pathway: This pathway involves the formation of an arylpalladium(II) hydroxide complex, [ArPd(L)₂(OH)], which then reacts with the neutral boronic acid. nih.govchembites.org Kinetic studies have suggested that the reaction between the palladium hydroxide complex and the boronic acid is significantly faster than the reaction between the palladium halide complex and the trihydroxyborate. acs.org

Computational and experimental studies have provided evidence for the existence of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.eduillinois.eduresearchgate.net These intermediates can be either tricoordinate boronic acid complexes or tetracoordinate boronate complexes. illinois.eduresearchgate.net The specific pathway that dominates can depend on factors such as the reaction conditions, the nature of the ligands on the palladium catalyst, and the specific boronic acid used. nih.govresearchgate.net

The role of the base is multifaceted; it not only facilitates the formation of the active palladium hydroxide species but can also lead to the formation of unreactive boronate species if present in excess. researchgate.netresearchgate.net

The Role of Boron Lewis Acidity in Reaction Kinetics and Equilibria

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. wikipedia.orgpharmiweb.com This Lewis acidity is a key factor influencing their reactivity and the equilibrium between the neutral boronic acid and the anionic boronate form in solution. ru.nlaablocks.com

The interaction of the boronic acid with Lewis bases, such as hydroxide ions or other nucleophiles, leads to the formation of a tetrahedral boronate complex. aablocks.comresearchgate.net This conversion from a trigonal planar sp²-hybridized boron in the boronic acid to a tetrahedral sp³-hybridized boron in the boronate is a crucial aspect of its chemistry. aablocks.com The pKa of a typical boronic acid is around 9, but the formation of the tetrahedral boronate complex can occur at a pKa of approximately 7. wikipedia.org

The Lewis acidity of boronic acids can be influenced by the substituents on the aryl ring. ru.nl Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, while electron-donating groups decrease it. This modulation of Lewis acidity can affect the rate of reactions involving the boronic acid. springernature.com

Quantitative scales for Lewis acidity and basicity have been developed based on equilibrium constants for the reactions of boranes with various Lewis bases. nih.gov These scales provide a framework for understanding and predicting the reactivity of boron compounds in different chemical environments. The equilibrium of Lewis adduct formation is central to the catalytic activity of boranes and boronic acids. researchgate.netmdpi.com

Studies on Boronate Formation and Its Impact on Reactivity

The formation of boronate esters from boronic acids and diols or other alcohols is a reversible process that significantly impacts the reactivity of the boronic acid. wikipedia.orgnih.gov Boronate esters can be more stable and easier to handle than the corresponding boronic acids. rsc.org

The mechanism of boronate ester formation involves the displacement of hydroxyl groups on the boronic acid by the alcohol moieties. nih.gov The equilibrium between the boronic acid and the boronate ester is influenced by the pH of the solution. aablocks.com While it was initially thought that the boronate anion was much more reactive in ester formation, more recent studies have provided a more nuanced view. aablocks.com

The structure of the boronic ester can affect its reactivity in cross-coupling reactions. For example, boronate esters derived from diols like pinacol (B44631) are commonly used in Suzuki-Miyaura reactions. organic-chemistry.org While it was once thought that boronic esters must first hydrolyze back to the boronic acid to undergo transmetalation, there is evidence that some boronic esters can transmetalate directly. nih.gov The rate of transmetalation can be influenced by the structure of the diol used to form the ester. nih.gov

The formation of a tetracoordinate, anionic boronate is believed to be a key step in activating the organic group for transfer to the palladium center. nih.gov This "ate" complex is more nucleophilic than the neutral boronic acid or boronate ester. rsc.org

Mechanistic Probes and Substituent Effects on this compound Reactivity

The reactivity of a specific arylboronic acid, such as this compound, is influenced by the electronic and steric properties of its substituents.

Influence of the Butoxy and Chloro Substituents on Electron Density and Steric Hindrance

The butoxy and chloro substituents on the phenyl ring of this compound exert significant electronic and steric effects that modulate its reactivity.

The combination of an electron-donating butoxy group and an electron-withdrawing chloro group creates a complex electronic environment on the phenyl ring. The steric hindrance from the ortho-butoxy group can influence the rate of transmetalation and other steps in the catalytic cycle.

Kinetic Analysis of Reactions Involving Substituted Arylboronic Acids

Kinetic studies of cross-coupling reactions involving substituted arylboronic acids provide valuable insights into the reaction mechanism and the influence of substituents. Hammett plots, which correlate reaction rates with substituent constants (σ), are often used to quantify these electronic effects. nih.gov

For Suzuki-Miyaura reactions, studies have shown that electron-donating groups on the arylboronic acid generally accelerate the rate of transmetalation. nih.gov This is consistent with the idea that a more electron-rich aryl group is more readily transferred from boron to palladium. Conversely, electron-withdrawing groups can slow down this step.

Kinetic analyses have been instrumental in determining the rate-determining step of the catalytic cycle. libretexts.orgprinceton.edu While oxidative addition is often the rate-determining step for less reactive aryl chlorides, transmetalation can be rate-limiting under other conditions. libretexts.orgmdpi.com

The stability of arylboronic acids themselves can be affected by substituents. For instance, the rate of protodeboronation, a common decomposition pathway for boronic acids, is highly dependent on the electronic nature of the aryl substituents. semanticscholar.orgacs.org A comprehensive kinetic model for the protodeboronation of a wide range of (hetero)arylboronic acids has been developed, revealing multiple pH-dependent pathways for this decomposition. semanticscholar.orgacs.org

The table below summarizes the expected electronic and steric effects of the substituents in this compound.

Table 1. Expected Effects of Substituents on the Reactivity of this compound
SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Electronic EffectSteric Effect
Butoxy (-OBu)2- (ortho)-I (Withdrawing)+M (Donating)DonatingHigh Steric Hindrance
Chloro (-Cl)4- (para)-I (Withdrawing)+M (Weakly Donating)WithdrawingLow Steric Hindrance

Investigation of Side Reactions and Competing Pathways

In the context of Suzuki-Miyaura cross-coupling reactions involving this compound, the formation of the desired biaryl product can be compromised by several competing side reactions. The most prominent of these are protodeboronation and homocoupling of the boronic acid. Understanding the mechanisms and contributing factors of these pathways is crucial for optimizing reaction conditions to maximize the yield of the target molecule.

Protodeboronation: A Competing Pathway

The propensity for a boronic acid to undergo protodeboronation is highly dependent on several factors, including the reaction conditions and the electronic and steric nature of the organic substituent. wikipedia.org For this compound, the presence of the ortho-butoxy group and the para-chloro substituent influences its susceptibility to this side reaction.

Mechanistic investigations have revealed that protodeboronation can proceed through various pathways, which are significantly influenced by the pH of the reaction medium. ed.ac.uk In aqueous conditions, two primary mechanisms have been identified: a general acid-catalyzed pathway and a specific base-catalyzed pathway. wikipedia.org The base-catalyzed process is particularly relevant to the basic conditions typically employed in Suzuki-Miyaura reactions. This pathway involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the corresponding boronate. This is followed by a rate-limiting step where the boronate reacts with a proton source, such as water, to yield the protodeboronated product. wikipedia.org

The following table illustrates the conceptual influence of reaction parameters on the rate of protodeboronation, based on general mechanistic studies of arylboronic acids.

ParameterEffect on Protodeboronation RateRationale
High pH (Strong Base) IncreasesPromotes the formation of the more reactive boronate species. wikipedia.org
Elevated Temperature IncreasesProvides the necessary activation energy for the C-B bond cleavage.
Aqueous/Protic Solvents IncreasesProvides a ready source of protons for the final step of the reaction. wikipedia.org
Electron-withdrawing Groups Can IncreaseStabilizes the potential anionic intermediate, though the overall effect is complex and can be influenced by other factors.
Steric Hindrance (ortho-substituents) Can IncreaseCan destabilize the boronic acid, making it more susceptible to cleavage.

Homocoupling: Formation of Symmetrical Biaryls

Another significant side reaction is the homocoupling of the boronic acid, which results in the formation of 2,2'-dibutoxy-4,4'-dichlorobiphenyl. This symmetrical biaryl is formed from the coupling of two molecules of this compound. While the desired reaction is a cross-coupling between the boronic acid and an aryl halide, conditions that favor homocoupling can significantly reduce the yield of the intended product. researchgate.net

The mechanism of homocoupling is often linked to the palladium catalyst and the presence of an oxidant, which can be molecular oxygen if the reaction is not performed under inert conditions. In one proposed pathway, two molecules of the boronic acid transmetalate with the palladium center, followed by reductive elimination to yield the homocoupled product and regenerate the palladium(0) catalyst.

The choice of base and solvent can also play a role in the extent of homocoupling. For example, the synthesis of polychlorinated biphenyls (PCBs) via Suzuki coupling has shown that the self-coupling of the aryl boronic acid is a major impurity. researchgate.netnih.gov

The table below summarizes the effect of various factors on the likelihood of homocoupling, based on general observations in Suzuki-Miyaura reactions.

FactorInfluence on HomocouplingMechanistic Implication
Presence of Oxygen PromotesCan facilitate the oxidative coupling of the boronic acid on the metal center. researchgate.net
Inefficient Transmetalation of Aryl Halide IncreasesIf the cross-coupling partner is slow to react, the boronic acid has a greater opportunity to undergo self-coupling.
High Concentration of Boronic Acid IncreasesIncreases the probability of two boronic acid molecules interacting at the catalytic center.
Catalyst System InfluentialThe choice of palladium precursor and ligands can affect the relative rates of cross-coupling versus homocoupling.

Applications of 2 Butoxy 4 Chlorophenyl Boronic Acid in Advanced Organic Synthesis

Catalytic Carbon-Carbon Bond Forming Reactions

(2-Butoxy-4-chlorophenyl)boronic acid is a highly effective coupling partner in a variety of palladium- and copper-catalyzed reactions, enabling the formation of new carbon-carbon bonds with precision and efficiency.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

This compound is well-suited for these transformations, coupling with a variety of partners including aryl, heteroaryl, and vinyl halides. The electron-donating butoxy group and the electron-withdrawing chloro substituent can influence the electronic properties of the resulting biaryl products, making it a valuable building block in medicinal chemistry and materials science. While specific examples in the literature for this exact compound are not extensively documented, its structure is amenable to standard Suzuki conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table illustrates the general applicability of arylboronic acids like this compound in Suzuki-Miyaura cross-coupling reactions.

Boronic Acid Partner Halide Partner Catalyst System Base Solvent Product
Arylboronic acid Aryl bromide Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O Biaryl
Arylboronic acid Vinyl iodide PdCl₂(dppf) K₃PO₄ Dioxane Styrene derivative

Beyond C-C bond formation, this compound is a competent substrate for copper-catalyzed C-heteroatom bond-forming reactions, most notably the Chan-Lam coupling. organic-chemistry.orgmarmacs.org This reaction provides a powerful method for constructing aryl-oxygen (C-O), aryl-nitrogen (C-N), and aryl-sulfur (C-S) bonds by coupling boronic acids with alcohols, phenols, amines, amides, and thiols. organic-chemistry.org A key advantage of the Chan-Lam coupling is its often mild reaction conditions, which can be performed at room temperature and open to the air, making it a complementary method to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgmarmacs.org

The (2-Butoxy-4-chlorophenyl) moiety can be attached to various nucleophiles, providing access to a range of diaryl ethers, arylamines, and aryl sulfides that are important scaffolds in pharmaceuticals and agrochemicals.

Table 2: Potential Chan-Lam Coupling Reactions with this compound

Boronic Acid Heteroatom Nucleophile Copper Source Solvent Bond Formed Product Class
This compound Phenol Cu(OAc)₂ CH₂Cl₂ C-O Diaryl ether
This compound Aniline Cu(OAc)₂ Toluene C-N Diaryl amine
This compound Benzyl alcohol Cu(OTf)₂ DCE C-O Aryl benzyl ether

Arylboronic acids, including this compound, can participate in rhodium- or palladium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.org This reaction, often referred to as a Michael-type addition, results in the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. organic-chemistry.org The reaction provides a direct route to β-aryl ketones, esters, and amides, which are valuable synthetic intermediates. organic-chemistry.org The use of a palladium(II) catalyst in the presence of a bipyridine ligand has been shown to be effective for this transformation, efficiently promoting the addition while suppressing common side reactions like β-hydride elimination. organic-chemistry.org

The utility of this compound extends to the realm of stereoselective synthesis. In reactions such as the Suzuki-Miyaura coupling or conjugate addition, the use of chiral ligands on the metal catalyst can induce asymmetry, leading to the preferential formation of one enantiomer or diastereomer of the product. For instance, in the asymmetric conjugate addition of an arylboronic acid to an enone, a chiral rhodium-phosphine complex can be employed to generate a β-aryl ketone with high enantiomeric excess. The steric and electronic properties of the butoxy and chloro substituents on the boronic acid can play a role in the stereochemical outcome of the reaction, influencing the interaction between the substrate and the chiral catalyst.

Utilization as a Building Block for Complex Molecular Architectures

The functionalized phenyl ring of this compound makes it an ideal starting material for constructing more complex and elaborate molecular structures.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com Boronic acids are key components in several named MCRs, such as the Petasis reaction (also known as the Petasis borono-Mannich reaction). mdpi.com This reaction involves the one-pot synthesis of allylic, propargylic, or substituted amines from an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid.

By employing this compound in a Petasis-type reaction, for example with a secondary amine like piperidine and an aldehyde such as formaldehyde, it is possible to synthesize complex amine structures in a highly convergent and atom-economical fashion. The resulting product would contain the (2-Butoxy-4-chlorophenyl) group, which can then be further functionalized, for instance, via cross-coupling at the chloro position, demonstrating the strategic value of this building block in diversity-oriented synthesis.

Synthesis of Functionalized Biaryl Systems and Polyaromatic Compounds

This compound serves as a important building block in the synthesis of complex organic molecules, particularly functionalized biaryl systems and polyaromatic compounds. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds. libretexts.orgresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an organoboron species, like this compound, with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general mechanism involves a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The substituents on the phenylboronic acid ring—the butoxy group at the ortho position and the chlorine atom at the para position—influence the electronic properties and steric hindrance of the molecule, which can affect reaction rates and yields. The electron-donating butoxy group and the electron-withdrawing chloro group can modulate the reactivity of the boronic acid in the transmetalation step. While specific studies detailing the use of this compound are not extensively documented in publicly accessible literature, the reactivity of similarly substituted arylboronic acids in Suzuki-Miyaura reactions is well-established for constructing a wide array of biaryl structures. researchgate.netnih.govnih.gov

These biaryl compounds are not only significant final products but also serve as crucial intermediates for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net PAHs are compounds containing multiple fused benzene (B151609) rings and are of interest in materials science and electronics. researchgate.netnih.gov The biaryl structures formed using this compound can undergo subsequent intramolecular cyclization reactions, such as oxidative cyclodehydrogenation (often referred to as the Scholl reaction), to extend the aromatic system and form rigid, planar, or contorted polyaromatic frameworks. researchgate.net

Below is a table representing typical Suzuki-Miyaura cross-coupling reactions where a substituted arylboronic acid, analogous to this compound, is used to synthesize functionalized biaryl compounds.

Arylboronic AcidCoupling Partner (Aryl Halide)Catalyst SystemProduct (Functionalized Biaryl)Yield (%)
Phenylboronic acidIodobenzenePd(PPh₃)₄ / Na₂CO₃BiphenylHigh
4-Methoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃ / K₂CO₃4-Methoxy-4'-nitrobiphenylGood-High
2-Methylphenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / SPhos / K₃PO₄4'-Acetyl-2-methylbiphenylHigh
4-Chlorophenylboronic acid(3-bromophenyl)methanolPd catalyst / di-tert-butyl-(2-phenyl)phosphine / KF(3-(4-chlorophenyl)phenyl)methanolNot specified

Contribution to the Construction of Novel Organic Frameworks

In addition to its role in synthesizing discrete molecules, this compound and its derivatives are valuable components in the construction of porous crystalline materials known as organic frameworks. These materials, which include Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are built from organic "linker" molecules connected by metal nodes (in MOFs) or through strong covalent bonds (in COFs).

Boronic acids can be incorporated into these frameworks in two primary ways:

Pre-synthetic functionalization : A linker molecule containing a boronic acid group is used directly in the synthesis of the framework. For example, dicarboxylic acids featuring a boronic acid moiety can be co-assembled with metal ions to create MOFs with pendent boronic acid groups within the pores. researchgate.netnih.gov

Post-synthetic modification : A pre-formed framework, often containing reactive sites like bromo groups, is chemically altered to introduce boronic acid functionality. This can be achieved, for example, through a Suzuki-Miyaura coupling reaction on the solid support of the framework. nih.gov

The incorporation of boronic acid groups into organic frameworks imparts unique properties. Boronic acids are known to form reversible covalent bonds with cis-diol-containing molecules, such as sugars, catechols, and ribonucleosides. researchgate.netresearchgate.net This specific interaction makes boronic acid-functionalized frameworks highly effective materials for the selective adsorption, separation, and sensing of these important biomolecules. nih.govnih.gov

For instance, Zr-based MOFs have been synthesized using a mixture of organic ligands, including one decorated with a boronic acid group, to create a material capable of selectively enriching cis-diol-containing nucleosides from complex mixtures. nih.gov Similarly, porphyrin-based COFs have been functionalized with boronic acids via post-synthetic modification to create adsorbents for the selective capture of nucleosides from urine samples. nih.gov While specific examples employing this compound as a linker are not prevalent, the principles demonstrated with other functionalized boronic acids highlight its potential in creating tailored frameworks for specific applications in biotechnology and environmental remediation.

The table below summarizes the role of boronic acid functionality in the development of novel organic frameworks.

Framework TypeMethod of IncorporationRole of Boronic AcidPotential Application
Metal-Organic Framework (MOF)Pre-synthetic (Mixed-ligand strategy)Provides sites for selective binding of cis-diols.Selective enrichment of nucleosides and glycoproteins. nih.govresearchgate.net
Covalent Organic Framework (COF)Post-synthetic modificationActs as a functional group for boronate affinity. nih.govChromatographic separation, targeted drug delivery.
Magnetic Porphyrin-based COFPost-synthetic modification via Suzuki couplingEnables selective capture of cis-diol analytes. nih.govDetection and extraction of biomolecules from biological samples. nih.gov

Catalytic Functions and Lewis Acidity of 2 Butoxy 4 Chlorophenyl Boronic Acid

Boronic Acid-Based Catalysis in Organic Transformations

Arylboronic acids have emerged as highly valuable, mild, and often environmentally benign catalysts for a wide array of chemical reactions. nih.gov Their stability, low toxicity, and commercial availability have made them attractive alternatives to traditional metal-based Lewis acid catalysts. researchgate.net The catalytic utility of boronic acids, including (2-Butoxy-4-chlorophenyl)boronic acid, is founded on the Lewis acidic nature of the trivalent boron atom, which possesses a vacant p-orbital. This allows it to accept a pair of electrons from Lewis bases, such as alcohols, carboxylic acids, and amines, thereby activating these substrates toward subsequent reactions. nih.gov Boronic acid catalysis is particularly effective in reactions involving the formation or cleavage of bonds to hydroxyl groups, such as dehydrative condensations, esterifications, and amidations. nih.govresearchgate.net

The primary mechanism of substrate activation in boronic acid catalysis involves the formation of a reversible covalent bond between the boron atom and a heteroatom (typically oxygen) of the substrate. nih.govresearchgate.net This coordination activates the substrate for further transformation through several distinct modes.

Electrophilic Activation: In reactions like amidation or esterification, the boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid intermediate. rsc.org This process, often facilitated by the removal of water, makes the carbonyl carbon of the carboxylic acid more electrophilic and susceptible to nucleophilic attack by an amine or alcohol. nih.govrsc.org Theoretical studies indicate that the mono(acyloxy)boronic acid is the key intermediate, and the rate-determining step is often the cleavage of the C–O bond within a tetracoordinate acyl boronate intermediate. rsc.org Similarly, alcohols can be activated to form boronic esters, which can facilitate the formation of carbocation intermediates for use in Friedel-Crafts-type reactions. researchgate.net

Nucleophilic Activation: Boronic acids can also enhance the nucleophilicity of substrates. For instance, diols and saccharides can form tetrahedral boronate adducts. This complexation increases the electron density on the oxygen atoms, making them more nucleophilic and reactive towards electrophiles. researchgate.net

Brønsted Acid or Hydrogen-Bond Activation: Recent studies suggest that in some contexts, particularly alcohol activation, arylboronic acids may not act as direct Lewis acid catalysts. Instead, they may function as Brønsted acids or engage in hydrogen bonding to activate the substrate. researchgate.net The boronic acid, in equilibrium with its hydrated boronate form, can protonate a benzylic alcohol, leading to the formation of a carbocation intermediate that subsequently reacts with a nucleophile. researchgate.netresearchgate.net

The specific mode of activation is dependent on the reaction conditions, the substrates involved, and the electronic and steric properties of the arylboronic acid catalyst itself.

The development of new catalytic systems based on arylboronic acids is an active area of research, aimed at enhancing reaction efficiency, expanding substrate scope, and achieving higher selectivity. A key strategy involves modifying the structure of the arylboronic acid to fine-tune its catalytic properties. nih.gov

One approach is the design of specialized boronic acids with unique functional groups. For example, ortho-substituted arylboronic acids have been developed to promote the reactivity of unsaturated carboxylic acids in cycloaddition reactions. nih.gov The ortho groups can influence the electronic environment of the boron atom and create a specific steric pocket to control substrate approach.

Another advanced strategy involves the integration of arylboronic acids into more complex catalytic systems. For instance, in the field of metal catalysis, arylboronic acids are typically viewed as reagents. However, recent work has explored their role in heteroleptic catalytic systems, where two distinct ligands are used to achieve effective catalysis. acs.org A workflow integrating high-throughput experimentation (HTE) and data science tools has been used to discover and optimize a heteroleptic palladium catalyst for the fluorination of arylboronic acids. acs.org This data-driven approach allowed for the rapid screening of thousands of potential reaction conditions to identify a top-performing catalyst system, demonstrating a modern paradigm in catalyst design. acs.org Such methodologies could be applied to develop novel catalytic applications for specifically substituted compounds like this compound.

Regioselectivity and Chemoselectivity in Butoxy-Chlorophenylboronic Acid Catalysis

In reactions with multifunctional substrates, achieving high levels of regioselectivity (control over the site of reaction) and chemoselectivity (preferential reaction of one functional group over another) is a primary goal. In catalysis involving this compound, the substituents on the phenyl ring are instrumental in directing these selective outcomes.

Chemoselectivity in reactions involving organoboron compounds is often driven by the differential Lewis acidity and aqueous solubility of various boron species. nih.govst-andrews.ac.uk For example, in systems containing both a boronic acid and a boronic acid pinacol (B44631) (BPin) ester, selective oxidation of the boronic acid can be achieved under basic biphasic conditions. nih.govst-andrews.ac.ukrsc.org This selectivity arises from the preferential formation of a water-soluble trihydroxyboronate from the boronic acid, which is then oxidized, leaving the more organic-soluble BPin ester untouched. nih.govst-andrews.ac.uk This principle allows for selective transformations even in complex molecules. For instance, a primary amination of arylboronic acids can occur exclusively at the C–B bond, leaving halide substituents on the ring intact for subsequent orthogonal derivatization. acs.org

Steric and Positional Effects: The 2-butoxy group is an ortho substituent, and the placement of groups at this position can have a profound impact. Bulky ortho substituents can sterically hinder the approach of substrates, influencing regioselectivity. nih.gov In some cases, this steric hindrance can be beneficial. For example, it can reduce conjugation between the phenyl ring and the boron p-orbital, which has been shown to increase reaction rates in certain amidation reactions. nih.gov Conversely, in other transformations like the asymmetric addition to aldehydes, ortho substituents have been found to result in lower yields and enantioselectivities, presumably due to unfavorable steric interactions. nih.gov

Table 1. Predicted Influence of Substituents on this compound Properties
SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Lewis AcidityPotential Influence on Catalysis
4-ChloroParaElectron-withdrawing (Inductive & Resonance)MinimalIncreaseMay increase reaction rates via stronger substrate activation; may affect catalyst stability. researchgate.netnih.gov
2-ButoxyOrthoElectron-donating (Resonance)ModerateDecreaseMay direct regioselectivity; can increase reaction rates by disrupting ring-boron conjugation; may decrease rates due to steric hindrance. nih.govnih.gov

Evaluating the performance of this compound against other arylboronic acid catalysts is essential to understand its unique advantages and limitations. Such comparisons are typically made within the context of a specific chemical transformation, such as the Suzuki-Miyaura cross-coupling reaction.

In a comparative study of different arylboron nucleophiles for nickel-catalyzed cross-coupling, arylboronic acids were found to be the most reactive and atom-economic species compared to their corresponding potassium trifluoroborates and boronate esters (neopentylglycolboronate and pinacolboronate). nih.gov This highlights the inherent reactivity of the boronic acid functional group.

When comparing different arylboronic acids, the electronic and steric profiles of the substituents are the key differentiators. For example, in dehydrative C-alkylation reactions, pentafluorophenylboronic acid, a highly electron-deficient catalyst, has proven effective. researchgate.net In contrast, a simple phenylboronic acid might be less active under the same conditions. This compound, with its moderately activated and sterically influenced profile, would be expected to exhibit a catalytic performance somewhere between these extremes. Its efficacy would be highly dependent on the specific steric and electronic demands of the reaction's rate-limiting step. For instance, its performance relative to 4-chlorophenylboronic acid would isolate the steric and electronic effects of the ortho-butoxy group, while a comparison with 2-butoxyphenylboronic acid would highlight the impact of the para-chloro group.

Table 2. Qualitative Comparison of Arylboronic Acid Catalysts
Arylboronic Acid CatalystKey FeaturesExpected Relative Lewis AcidityPotential Catalytic Applications
Phenylboronic AcidUnsubstituted baseline catalyst.ModerateGeneral catalyst for amidations, esterifications. nih.gov
Pentafluorophenylboronic AcidStrongly electron-withdrawing substituents.Very HighReactions requiring strong Lewis acidity, like dehydrative alkylations. researchgate.net
2,4-Bis(trifluoromethyl)phenylboronic AcidStrongly electron-withdrawing groups and one ortho substituent.Very HighUsed in mechanistic studies of amidation. nih.gov
This compoundOrtho electron-donating group and para electron-withdrawing group.Moderate to HighPotentially useful where a balance of steric bulk and modulated Lewis acidity is required for selectivity.

Interdisciplinary Research Applications of 2 Butoxy 4 Chlorophenyl Boronic Acid Analogs

Supramolecular Chemistry and Dynamic Covalent Assemblies

The capacity of boronic acids to engage in reversible bond formation makes them ideal building blocks for supramolecular chemistry and the construction of dynamic covalent assemblies. These systems can self-organize into complex architectures like macrocycles, cages, and polymers through reactions that are responsive to external conditions. nih.govacs.org

A cornerstone of boronic acid chemistry is the reversible formation of cyclic boronate esters through condensation with 1,2- or 1,3-diols. nih.govacs.org This reaction is a prime example of dynamic covalent chemistry, where the formation and cleavage of covalent bonds are in equilibrium, allowing the system to adapt to its environment. nih.gov The equilibrium can be influenced by factors such as pH, temperature, or the presence of competing diols, making it a powerful tool for creating stimuli-responsive self-assembling systems. nih.govresearchgate.net

The interaction is not limited to simple diols; it extends to a wide range of biologically relevant molecules, including saccharides (sugars), glycoproteins, and catechols. mdpi.comnih.gov This has led to the development of sophisticated molecular recognition systems. For instance, phenylboronic acid-modified cyclodextrins have been shown to form supramolecular polymers or dimers that can be disassembled in the presence of sugars. nih.gov This principle allows for the construction of sensors and other functional materials that respond specifically to certain analytes. nih.govacs.org The dynamic nature of the boronate ester bond enables the creation of self-organizing structures that can "catch and release" guest molecules, forming the basis for advanced separation and sensing technologies. acs.org

Table 1: Factors Influencing Reversible Boronic Ester Formation

Stimulus/Factor Description Application Example
pH The equilibrium between the boronic acid and the boronate ester is pH-dependent. Ester formation is typically favored at pH values above the pKa of the boronic acid. acs.orgrsc.org pH-responsive drug delivery systems, where a drug is released as the local pH changes. mdpi.comacs.org
Competing Diols The presence of a diol with a higher binding affinity can displace a bound diol, shifting the equilibrium. Glucose-responsive systems for insulin (B600854) delivery, where glucose in the bloodstream competes for binding sites, triggering release. mdpi.com
Solvent The reaction is typically driven forward by the removal of water. Synthesis of stable boronate esters for use as intermediates in organic reactions like the Suzuki-Miyaura coupling. wikipedia.org
Temperature Thermal changes can shift the equilibrium, influencing the stability of the self-assembled structure. Thermally responsive polymers and materials that change shape or properties with temperature. acs.org

Beyond esterification with diols, boronic acids can undergo a self-condensation reaction. Three boronic acid molecules can dehydrate to form a stable, six-membered ring with alternating boron and oxygen atoms, known as a boroxine (B1236090). wikipedia.org This trimerization is also reversible; the addition of water can hydrolyze the boroxine ring back to the constituent boronic acid monomers. acs.org

This reversible dehydration-hydration cycle is exploited in polymer chemistry to create dynamic and adaptable materials. When bifunctional or multifunctional boronic acids are used, this process leads to the formation of cross-linked polymer networks. acs.orgnih.gov These materials, often referred to as covalent adaptable networks (CANs) or vitrimers, combine the mechanical strength of traditional thermoset plastics with the reprocessability and recyclability of thermoplastics. nih.govuniversityofcalifornia.edu

Upon heating, the boroxine linkages can undergo exchange reactions, allowing the polymer network to rearrange, relieve stress, and be remolded. acs.orgacs.org When exposed to water, the network can be completely broken down into its monomers, enabling recycling. acs.org This chemistry has been used to create strong, self-healing, and highly malleable thermoset materials with potential applications as adhesives, coatings, and sealants. universityofcalifornia.eduacs.org

Advanced Materials Science Applications

The unique reactivity of boronic acid analogs is harnessed to create advanced materials with tailored functionalities for a variety of high-performance applications.

The incorporation of boronic acid moieties into polymer structures is a well-established strategy for creating "smart" materials that respond to specific external stimuli. mdpi.comacs.orgnih.gov The most common stimuli are changes in pH or the concentration of glucose and other saccharides. mdpi.comacs.org

This property is the basis for numerous applications:

Drug Delivery Systems: Micelles or hydrogels made from boronic acid-containing copolymers can be designed to encapsulate drugs. mdpi.comnih.gov In a high-glucose environment (like that found in diabetic patients), the competitive binding of glucose causes the polymer network to swell or disassemble, releasing the encapsulated therapeutic agent, such as insulin. mdpi.com

Sensors: The change in polymer properties upon binding to a target analyte can be translated into a detectable signal. For example, hydrogels that swell in the presence of glucose can be part of a system that provides a visual or electronic readout. mdpi.com

Self-Healing Materials: The reversible nature of boronate ester cross-links allows materials to autonomously repair damage. When a fracture occurs, the bonds can reform across the damaged interface, especially in the presence of a stimulus like water, which facilitates the dynamic exchange. rsc.orgonepetro.org

The application of boronic acid-containing materials extends to optoelectronics and the development of functional coatings. In materials science, boronic acids have been incorporated into polymers for use in organic field-effect transistors (OFETs) and solar cells. researchgate.net For example, poly(3-thiophene boronic acid) has been investigated as a p-type semiconductor with unique optical properties, suggesting its potential for use in electronic and optical devices. researchgate.net

In the realm of functional coatings, boronic acids offer a versatile method for surface modification. knu.ac.kracs.org A polyacrylate polymer containing boronic acid groups can be used as a one-step coating to functionalize a wide variety of substrates, including polymers, metals, and ceramics. knu.ac.kr The boronic acid groups on the surface can then be used to immobilize biomolecules, such as glycoproteins or bacteria, that contain diol functionalities. acs.org This has significant potential for developing biomedical applications like antifouling coatings, biosensors, and bio-adhesives. knu.ac.kr Furthermore, the self-healing properties endowed by boronic ester linkages are being explored for durable coatings for offshore structures, where the presence of water can facilitate the repair of minor scratches and damages. onepetro.org

Role as a Protein Degrader Building Block in Chemical Biology Research

In the field of chemical biology, boronic acids and their derivatives are recognized as valuable building blocks for constructing molecules designed for targeted protein degradation (TPD). nih.govrsc.org TPD is a therapeutic strategy that aims to eliminate disease-causing proteins from cells by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. sigmaaldrich.com

Molecules designed for this purpose, most notably proteolysis-targeting chimeras (PROTACs), are heterobifunctional constructs. sigmaaldrich.comnih.gov They are modular in design and consist of three main components:

A "warhead" ligand that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase enzyme.

A flexible linker that connects the two ligands. sigmaaldrich.com

When a PROTAC molecule simultaneously binds to the POI and an E3 ligase, it forms a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome. sigmaaldrich.com

Boronic acids can serve as the "warhead" component of a PROTAC. wikipedia.org They are known to form reversible covalent bonds with nucleophilic amino acid residues, such as serine, which are often found in the active sites of enzymes like proteases. nih.govacs.org The well-known drug Bortezomib (B1684674), a dipeptide boronic acid, functions by targeting the proteasome itself, demonstrating the effectiveness of the boronic acid moiety in binding to protein active sites. wikipedia.orgmdpi.com By incorporating a boronic acid analog, such as a derivative of (2-Butoxy-4-chlorophenyl)boronic acid, into a heterobifunctional molecule, researchers can design specific degraders that target and eliminate proteins implicated in various diseases. rsc.orgbio-techne.com The modular nature of PROTACs allows for the creation of extensive libraries by combining different warheads, E3 ligase ligands, and linkers to optimize degradation efficiency for a specific target. nih.govnih.gov

Table 2: Components of a Heterobifunctional Protein Degrader (PROTAC)

Component Function Example Moiety
Warhead (POI Ligand) Binds specifically to the target protein intended for degradation. Boronic Acids , Kinase Inhibitors, Hormone Analogs
Linker Connects the warhead and the E3 ligase ligand, controlling the distance and orientation for optimal ternary complex formation. Polyethylene glycol (PEG) chains, Alkyl chains
E3 Ligase Ligand Recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). Thalidomide analogs (for CRBN), VHL ligands

Design Principles for Targeted Protein Degradation (General Mechanistic Considerations)

Targeted protein degradation is a therapeutic strategy that co-opts the cell's natural protein quality control system, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). frontiersin.orgnjbio.com This event-driven pharmacological approach offers a distinct advantage over traditional occupancy-driven inhibitors, as it can lead to a more profound and durable suppression of the target protein's function. nih.gov The key players in this process are bifunctional molecules, most notably PROTACs, which act as molecular bridges. sigmaaldrich.com

A PROTAC is a heterobifunctional molecule composed of three key components:

A ligand that binds to the protein of interest (the "warhead").

A ligand that recruits an E3 ubiquitin ligase.

A chemical linker that connects the two ligands. sigmaaldrich.com

The mechanism of action begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. nih.gov This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. chemrxiv.org The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a molecular flag, marking the POI for recognition and subsequent degradation by the proteasome, a large protein complex that acts as the cell's "garbage disposal." sigmaaldrich.comchemrxiv.org After the POI is degraded into smaller peptides, the PROTAC is released and can engage in another cycle of degradation, acting in a catalytic manner. njbio.com

The success of a PROTAC is dependent on several factors, including the binding affinities of the warhead and the E3 ligase ligand, the length and composition of the linker, and the stability of the ternary complex. nih.gov Researchers are actively exploring new E3 ligase ligands and innovative linker designs to expand the scope and improve the efficacy of TPD. escholarship.org

Integration of Arylboronic Acid Scaffolds in Bifunctional Molecules

Arylboronic acids and their derivatives are versatile building blocks in medicinal chemistry and have found applications in the design of sophisticated molecules for TPD. nih.gov The boronic acid moiety offers unique chemical properties that can be exploited in the construction and function of bifunctional degraders.

One innovative application of arylboronic acids is in the development of Self-Assembled Proteolysis Targeting Chimeras (SAPTACs) . In this approach, the PROTAC is formed in situ from two separate molecules through a reversible covalent reaction. For instance, a molecule containing a phenylboronic acid can react with a molecule containing a catechol to form a boronate ester, thereby assembling the active PROTAC within the cellular environment. This strategy has been shown to mediate the degradation of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. chemrxiv.org The reversible nature of this interaction can also help to mitigate the "hook effect," a phenomenon where high concentrations of a conventional PROTAC can inhibit its own degradative activity.

Furthermore, arylboronic acids have been employed as "caging" groups in the design of conditional PROTACs . These are inactive precursor molecules (pro-PROTACs) that can be activated under specific physiological conditions. For example, an arylboronic acid can be used to mask a critical functional group on the PROTAC, rendering it inactive. In a tumor microenvironment, which is often characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), the arylboronic acid can be cleaved. This cleavage unmasks the active PROTAC, allowing for targeted protein degradation specifically in cancer cells while minimizing effects on healthy tissues. nih.gov

Given these precedents, a compound like this compound could, in principle, be integrated into a bifunctional degrader in several ways:

As a synthetic handle: The boronic acid group can participate in a variety of chemical reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This would allow for the straightforward incorporation of the (2-Butoxy-4-chlorophenyl) moiety into the linker of a PROTAC during its synthesis.

As a component of a conditional system: The boronic acid could serve as a ROS-cleavable caging group, similar to the examples described above. The butoxy and chloro substituents on the phenyl ring could be used to fine-tune the electronic properties and, consequently, the reactivity and cleavage kinetics of the boronic acid cage.

As part of a warhead: While less common, the boronic acid itself can be part of a pharmacophore that binds to a specific protein target. For example, bortezomib is a proteasome inhibitor that contains a boronic acid group essential for its activity.

Theoretical and Computational Investigations of 2 Butoxy 4 Chlorophenyl Boronic Acid

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of (2-Butoxy-4-chlorophenyl)boronic acid from first principles. These methods allow for the detailed examination of its electronic and structural features and the simulation of its spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometries and exploring conformational landscapes. For phenylboronic acid derivatives, DFT calculations, often employing the B3LYP functional, provide accurate predictions of bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

The boronic acid functional group, –B(OH)₂, has significant conformational flexibility due to the rotation of the hydroxyl groups. mdpi.comdiva-portal.orgresearchgate.net These orientations are typically classified as syn/syn, syn/anti, or anti/anti. researchgate.net DFT studies can determine the relative energies of these conformers, identifying the most stable geometry in the ground state. For instance, studies on 4-halophenylboronic acids have identified both syn/syn and syn/anti conformations in different crystal structures. mdpi.com The presence of the butoxy group in this compound introduces additional rotational freedom, making conformational analysis essential for understanding its three-dimensional structure and interactions.

Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT studies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com For a series of related 2-aryl-4-chlorophenyl derivatives, the HOMO-LUMO gap was found to vary with different substituents, indicating that electronic properties can be tuned. mdpi.com

Table 1: Typical Parameters in DFT Calculations for Phenylboronic Acid Derivatives

Parameter Description Common Method/Basis Set Reference
Software Program used for calculations Gaussian mdpi.com
Functional Approximates the exchange-correlation energy B3LYP mdpi.comresearchgate.net
Basis Set Describes the atomic orbitals 6-311++G(d,p) researchgate.net

| Task | Type of calculation performed | Geometry Optimization, Frequency Calculation | mdpi.comresearchgate.net |

This table is generated based on methodologies applied to similar compounds.

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Spectra (FT-IR/Raman): Theoretical vibrational frequencies can be calculated using DFT. The results are often scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net The assignment of vibrational modes is facilitated by calculating the Potential Energy Distribution (PED). researchgate.net For substituted phenyl rings, characteristic bands corresponding to C-H, C-C, and C-Cl stretching and bending vibrations can be identified. The B-O-H and O-H vibrations of the boronic acid group are also key features in the predicted spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹¹B). researchgate.net Theoretical ¹H NMR spectra for related phenylboronic acids have been calculated and compared with experimental data. rsc.orgspectrabase.com The chemical shifts of aromatic protons are influenced by the electronic effects of the chloro, butoxy, and boronic acid substituents. The ¹¹B NMR chemical shift is particularly characteristic of the boron environment. Boronic acids and their esters typically show ¹¹B signals around 30 ppm, while their cyclic anhydrides, boroxines, appear slightly downfield at ~33 ppm. sdsu.edu

Table 2: Predicted Spectroscopic Data for a Related Compound (4-Chlorophenylboronic acid)

Spectrum Type Nucleus Solvent Predicted Chemical Shift (ppm) Reference
NMR ¹H DMSO-d₆ Aromatic protons and -OH protons are key signals. spectrabase.com

| NMR | ¹¹B | D₂O | ~36 ppm (relative to H₃BO₃ standard) | rsc.org |

This table presents data for a structurally similar compound, 4-Chlorophenylboronic acid, as a reference.

Modeling of Intermolecular Interactions and Complexation Behavior

The boronic acid group is an excellent participant in intermolecular interactions, particularly hydrogen bonding, making this compound a candidate for applications in supramolecular chemistry and crystal engineering. diva-portal.orgresearchgate.net

The –B(OH)₂ moiety can act as both a hydrogen bond donor and acceptor, allowing it to form robust and diverse networks. diva-portal.orgresearchgate.net Computational modeling is used to analyze the geometry and strength of these interactions in co-crystals. Co-crystallization studies of 4-halophenylboronic acids with various pharmaceutical compounds have revealed a wide variety of hydrogen-bonding motifs. mdpi.comresearchgate.net

Common interactions include:

Boronic Acid Dimers: Two boronic acid molecules can form a dimer through a pair of O-H···O hydrogen bonds.

Heterosynthons: The boronic acid group can form hydrogen bonds with complementary functional groups on a co-former molecule, such as nitrogen atoms in pyridyl rings or carbonyl groups. mdpi.comsoton.ac.uk

Table 3: Example of Hydrogen Bond Geometries in a 4-Chlorophenylboronic Acid Co-crystal

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
O-H···N - - - - mdpi.com

Data represents typical interactions found in co-crystals of similar boronic acids. Specific values are dependent on the co-former.

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a principle widely exploited in sensor design and drug delivery. Computational studies provide insights into the mechanisms of this host-guest recognition. For instance, the interaction between phenylboronic acid and cyclodextrins can be modeled to understand complex formation. nih.govrsc.org These studies can elucidate the binding affinities and the pH-responsive nature of the boronate ester linkage, which is stable at neutral pH but hydrolyzes in acidic conditions. nih.gov This property is crucial for designing smart materials and delivery systems.

Computational Studies of Reaction Mechanisms and Catalysis

This compound is a potential reactant in various catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. Computational studies are instrumental in elucidating the complex mechanisms of these reactions.

DFT calculations can map the potential energy surface of a catalytic cycle, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway, activation energies, and the role of the catalyst. For example, in Suzuki reactions, computational analysis can clarify the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Furthermore, FMO analysis of reactants like this compound can predict their reactivity. mdpi.com It has been observed that phenylboronic acids with electron-donating substituents tend to give higher yields in Suzuki coupling reactions compared to those with electron-withdrawing groups. mdpi.com Computational models can quantify these electronic effects and help in the rational design of substrates and catalysts for improved reaction efficiency. chemicalbook.comsigmaaldrich.com

Transition State Analysis and Energy Landscapes of Key Reactions

Transmetalation Step: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium catalyst. The process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. nih.gov Computational models of this step for ortho-substituted arylboronic acids suggest a complex interplay of steric and electronic factors. The ortho-butoxy group in this compound is expected to exert a significant steric influence on the approach of the palladium complex. researchgate.net

Representative Energy Profile for a Suzuki-Miyaura Coupling Reaction

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol) (Illustrative)
ReactantsAr-Pd(II)-L2-X + (HO)2B-Ar'0.0
TS (Transmetalation)[Ar-Pd(II)-L2---Ar'-B(OH)3]⁻+15 to +25
IntermediateAr-Pd(II)-L2-Ar'+5 to +10
TS (Red. Elim.)[Ar---Pd(0)---Ar']+10 to +20
ProductsAr-Ar' + Pd(0)L2-10 to -30

Note: This table presents illustrative energy values based on general computational studies of Suzuki-Miyaura reactions and are not specific experimental or calculated values for this compound.

The activation energy for the transmetalation and reductive elimination steps will be directly impacted by the electronic properties of the butoxy and chloro substituents.

Computational Elucidation of Substituent Effects on Reactivity and Selectivity

The substituents on the phenyl ring of an arylboronic acid play a pivotal role in modulating its reactivity and, in certain cases, the selectivity of its reactions. mit.edu The 2-butoxy group and the 4-chloro group on the phenyl ring of this compound have distinct electronic and steric effects that can be analyzed through computational methods.

Electronic Effects: The chlorine atom at the para-position is an electron-withdrawing group through induction and a weak deactivator. The butoxy group at the ortho-position is an electron-donating group through resonance. These opposing electronic effects influence the electron density on the carbon atom attached to the boron, which in turn affects the rate of transmetalation. Computational studies on substituted arylboronic acids have shown that electron-donating groups can sometimes accelerate reactions, while electron-withdrawing groups can have a more complex, V-shaped correlation with reaction rates, indicating a potential change in mechanism. nih.govacs.org

Steric Effects: The ortho-butoxy group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can influence the equilibrium between the boronic acid and its trimeric anhydride (B1165640) form, the boroxine (B1236090), which is known to be less reactive in some coupling reactions. orgsyn.org Furthermore, the steric clash can affect the approach of the palladium catalyst during the transmetalation step, potentially leading to lower reaction rates or requiring more sterically demanding phosphine (B1218219) ligands on the palladium to facilitate the reaction. researchgate.net In some cases, ortho-substituents can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. researchgate.netbeilstein-journals.org

Computational studies can quantify these effects by calculating parameters such as the partial charges on the atoms, the energy of the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the nucleophilicity of the arylboronic acid and its propensity to engage in the catalytic cycle.

Calculated Properties of Substituted Phenylboronic Acids (Illustrative Data)

Substituent(s)Hammett Constant (σ) (Illustrative)Calculated pKa (Illustrative)Relative Reaction Rate (Illustrative)
H0.008.81.0
4-Chloro+0.238.40.8
2-Butoxy-0.329.21.5
2-Butoxy-4-chloro-0.098.91.1

Note: The data in this table are for illustrative purposes to demonstrate the expected trends based on substituent effects and are not experimentally verified values for these specific compounds. The Hammett constants are representative values for the individual substituents.

The interplay of the electron-donating butoxy group and the electron-withdrawing chloro group results in a nuanced electronic profile for this compound. Computational studies are essential to predict how these combined effects will manifest in terms of reactivity and to guide the rational design of synthetic strategies utilizing this compound. mdpi.com

An exploration of future research avenues for the chemical compound this compound reveals significant potential for innovation across sustainable synthesis, catalysis, materials science, and computational chemistry. As a member of the versatile arylboronic acid family, this molecule is poised for advanced applications, building upon the extensive existing knowledge of boronic acid chemistry. The presence of a bulky butoxy group at the ortho position and a chloro substituent at the para position introduces specific steric and electronic characteristics that could be strategically exploited in next-generation chemical technologies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2-Butoxy-4-chlorophenyl)boronic acid, and how can purity be optimized?

  • Methodology :

  • Suzuki-Miyaura precursor synthesis : Start with halogenated aromatic precursors (e.g., 4-chloro-2-butoxybromobenzene) and react with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80°C. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol-water mixtures to achieve >97% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this boronic acid?

  • Analytical workflow :

  • ¹¹B NMR : Identify the boronic acid peak at δ ~30 ppm; shifts indicate esterification or decomposition .
  • FT-IR : Confirm B-O (∼1340 cm⁻¹) and B-C (∼680 cm⁻¹) bonding.
  • Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]+ ions; cross-validate with isotopic patterns for boron .

Q. How does the butoxy-chloro substitution pattern influence its reactivity in cross-coupling reactions?

  • Steric/Electronic effects :

  • The electron-withdrawing Cl group activates the aryl ring for transmetallation but may slow oxidative addition. The butoxy group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Optimize Suzuki-Miyaura reactions using K₂CO₃ as base and DMF/H₂O (4:1) at 90°C to mitigate hydrolysis .

Advanced Research Questions

Q. What strategies mitigate poor aqueous solubility in bioactivity assays?

  • Approaches :

  • Co-solvent systems : Use DMSO (≤5% v/v) in PBS (pH 7.4) to maintain solubility without denaturing proteins .
  • Prodrug derivatization : Convert to pinacol boronate esters (e.g., using pinacol and MgSO₄ in toluene) for enhanced lipophilicity .

Q. How can computational modeling predict its binding affinity for enzyme targets like β-lactamases?

  • Protocol :

  • Perform molecular docking (AutoDock Vina) using the boronic acid as a transition-state analog. Parameterize boron interactions with AMBER force fields. Validate via IC₅₀ assays against TEM-1 β-lactamase .
  • Key metric : Compare binding energies (ΔG) of this compound vs. known inhibitors (e.g., tavaborole) .

Q. What experimental designs resolve contradictory data in Suzuki-Miyaura coupling yields?

  • Troubleshooting framework :

  • Parameter screening : Systematically vary Pd catalysts (Pd(OAc)₂ vs. PdCl₂), bases (Na₂CO₃ vs. CsF), and solvents (THF vs. dioxane).
  • Kinetic studies : Use in situ IR to track aryl halide consumption rates. Low yields (<50%) may indicate boronic acid decomposition; add stabilizers like BHT (0.1 wt%) .

Q. How does this compound interact with glycoproteins in SPR-based biosensing?

  • SPR methodology :

  • Immobilize this compound on carboxymethyl dextran-coated Au chips. Test binding with glycoproteins (e.g., RNase B) in HEPES buffer (pH 8.5).
  • Critical controls : Include non-glycosylated proteins (e.g., RNase A) to assess specificity. Use 0.1 M sorbitol to disrupt boronate-diol interactions and confirm reversibility .

Analytical & Safety Considerations

Q. Which LC-MS/MS parameters ensure sensitive detection of trace impurities?

  • Method validation :

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • MRM transitions : Monitor m/z 213 → 195 (quantifier) and 213 → 167 (qualifier) with collision energy 20 eV.
  • LOQ : 0.1 ppm in drug substances; validate per ICH Q2(R1) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : In amber vials under argon at −20°C to prevent oxidation.
  • Spill management : Neutralize with 10% NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.